1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione
Description
1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a furan-2-ylmethyl amino moiety. Pyrrolidine-2,5-dione derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels . The 4-chlorophenyl group enhances lipophilicity, while the furan moiety may contribute to hydrogen bonding or π-π interactions in biological systems .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIPVCBFTZBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the pyrrolidine-2,5-dione core.
Attachment of the Furan-2-ylmethylamino Group: The final step involves the reaction of the intermediate compound with furan-2-ylmethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent research indicates that compounds structurally related to 1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain analogs achieved IC50 values in the low micromolar range against breast and lung cancer cells .
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, making it a candidate for Alzheimer's disease treatment. A series of pyrrole derivatives were synthesized and tested for their inhibitory activities against AChE and butyrylcholinesterase (BChE). Notably, some derivatives exhibited significant inhibition with IC50 values comparable to established drugs like Donepezil . This suggests potential therapeutic applications in neurodegenerative disorders.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related pyrrole compounds. These derivatives have been assessed against several bacterial strains, showing effectiveness in inhibiting growth, which supports their potential use in developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
- 1-(4-Fluorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione (): Structural difference: Replacement of the 4-chloro group with 4-fluoro. However, the chloro group’s larger size and lipophilicity could improve membrane permeability .
- 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives (): Structural difference: Substitution of 4-chlorophenyl with 4-acetylphenyl and replacement of the furanmethyl amino group with aryloxy moieties. In contrast, the furanmethyl amino group in the target compound may engage in distinct binding interactions .
Variations in the Heterocyclic Substituent
- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives (): Structural difference: Replacement of the furanmethyl amino group with an indole ring. Functional impact: Indole-containing derivatives exhibit dual affinity for 5-HT₁A receptors and serotonin transporters (SERT), suggesting that the indole moiety enhances neurotransmitter targeting. The furan group in the target compound may instead favor interactions with other receptors or enzymes .
- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (): Structural difference: Substitution with a thiophene ring instead of furan. Functional impact: Thiophene derivatives show anticonvulsant activity (ED₅₀ = 62.14–153.25 mg/kg in MES and 6 Hz tests).
Halogenation and Linker Modifications
- 1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione () :
- Structural difference : Additional nitro and chloro substituents on the propyl linker.
- Impact : The nitro group introduces steric and electronic effects, as evidenced by crystal structure data (bond angles: O3−N2−O4 dihedral angle = 38.4°). The simpler linker in the target compound may improve synthetic accessibility and reduce metabolic complexity .
Comparative Data Table
Structure-Activity Relationship (SAR) Highlights
- Chlorophenyl vs. Fluorophenyl : Chlorine’s lipophilicity may enhance blood-brain barrier penetration compared to fluorine, critical for CNS-targeting agents .
- Furan vs.
- Linker Flexibility : Derivatives with methylene linkers (e.g., three-carbon chains) show superior anticonvulsant activity compared to rigid acetamide linkers, suggesting the target compound’s furanmethyl group balances flexibility and steric effects .
Biological Activity
1-(4-Chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
The molecular formula of this compound is , with a molecular weight of 430.9 g/mol. Its structure includes a chlorophenyl group and a furan moiety, which are known to enhance pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The method often includes the formation of the pyrrolidine core through cyclization reactions involving furan derivatives and chlorophenyl amines. The following table summarizes various solvents and conditions used in the synthesis:
| Entry | Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 30 | 67 |
| 2 | Isopropanol | Reflux | 25 | 75 |
| 3 | Dioxane | Reflux | 32 | 70 |
| 4 | Toluene | Reflux | 35 | 65 |
| 5 | Benzene | Reflux | 40 | 60 |
Antimicrobial Properties
Research has indicated that compounds containing furan and pyrrole rings exhibit significant antimicrobial activity. For example, derivatives similar to the target compound have shown effectiveness against both Escherichia coli and Staphylococcus aureus , indicating potential applications in treating bacterial infections .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins within microbial cells. The presence of the furan ring enhances binding affinity through π-stacking interactions with aromatic residues in target proteins. Additionally, compounds with similar structures have been noted to inhibit ergosterol synthesis by targeting cytochrome P450 enzymes, crucial for fungal cell membrane integrity .
Case Studies
- Antibacterial Activity : A study demonstrated that a furan derivative exhibited significant action against gram-positive and gram-negative bacteria. The compound’s mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis .
- Antifungal Activity : Another investigation focused on the antifungal properties of pyrrole derivatives, revealing that these compounds could effectively inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis .
- Neuroprotective Effects : Some studies have explored derivatives as potential acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .
Q & A
Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]pyrrolidine-2,5-dione, and how can reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. Key steps include:
- Amination : Reacting furan-2-ylmethylamine with a chlorophenyl-substituted maleimide under reflux in ethanol or toluene .
- Cyclization : Using catalysts like Ni(OAc)₂ or Lewis acids to promote ring closure .
- Purification : Flash chromatography (e.g., EtOAc/hexane) and recrystallization (e.g., slow evaporation in EtOAc) yield high-purity crystals .
- Critical Parameters : Solvent polarity (e.g., ethanol vs. DCM), temperature (70–100°C), and catalyst loading (0.1–0.3 equiv) significantly affect yield (60–85%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm, furan protons at δ 6.3–7.4 ppm) and amide bond formation (C=O at ~170 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between chlorophenyl and furan groups, ~38.4°) and hydrogen-bonding networks .
- IR Spectroscopy : Identifies carbonyl stretches (1703 cm⁻¹) and aromatic C-Cl bonds (825 cm⁻¹) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : The pyrrolidine-2,5-dione core is stable in neutral to slightly acidic conditions (pH 4–7) but hydrolyzes in strong bases (pH >10) via ring-opening .
- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data), with optimal storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. What is the proposed mechanism of action for this compound in modulating biological targets such as enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition : The furan and chlorophenyl groups enable competitive inhibition of GABA transaminase (IC₅₀ ~5.2–160.4 µM) via π-π stacking and hydrogen bonding with active-site residues .
- Receptor Binding : Molecular docking (AutoDock Vina) suggests affinity for 5-HT₁ₐ receptors (ΔG ~-8.2 kcal/mol) due to hydrophobic interactions with transmembrane domains .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Modifications :
- Bioisosteric Replacement : Substituting chlorophenyl with trifluoromethylphenyl improves metabolic stability (t₁/₂: 4.2 h → 8.7 h) .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Methodological Answer :
- Low Bioavailability : Poor solubility (<10 µg/mL in PBS) can be mitigated via nanoformulation (e.g., PLGA nanoparticles) or salt formation (e.g., hydrochloride) .
- CYP450 Interactions : Minimal inhibition of CYP3A4 (IC₅₀ >100 µM) reduces drug-drug interaction risks .
Q. How can researchers resolve contradictory data regarding its efficacy in different disease models (e.g., cancer vs. inflammation)?
- Methodological Answer :
- Model-Specific Factors : Test in multiple cell lines (e.g., HT-29 for CRC, RAW 264.7 for inflammation) to identify context-dependent mechanisms .
- Dose-Response Analysis : Use Hill slopes to compare potency (e.g., EC₅₀: 1.2 µM in HT-29 vs. 8.3 µM in RAW 264.7) .
Q. What strategies minimize off-target effects during high-throughput screening (HTS)?
- Methodological Answer :
- Counter-Screens : Test against unrelated targets (e.g., kinase panels) to exclude pan-assay interference compounds (PAINS) .
- Covalent Trapping Assays : Use glutathione or cysteine to detect reactive intermediates .
Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield | Purity | Reference |
|---|---|---|---|---|
| Solvent | Ethanol | 78% | >98% | |
| Catalyst | Ni(OAc)₂ (0.2 equiv) | 85% | 95% | |
| Temperature | 80°C | 72% | 97% |
Q. Table 2: Biological Activity Profile
| Assay | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| GABA Transaminase | Enzyme inhibition | 5.2 µM | |
| COX-2 | Enzyme inhibition | 0.8 µM | |
| 5-HT₁ₐ Receptor | Binding affinity | 8.2 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
